molecular formula C15H19FN2O B7555587 (E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one

(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one

Cat. No. B7555587
M. Wt: 262.32 g/mol
InChI Key: DDCSQUJIDBUQII-RMKNXTFCSA-N
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Description

(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one, commonly known as FPPP, is a chemical compound belonging to the class of piperidine derivatives. FPPP is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

FPPP acts as a dopamine transporter ligand, binding to the dopamine transporter and inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and mood. FPPP also has potential interactions with other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
The exact biochemical and physiological effects of FPPP are not fully understood, as research on this compound is still in its early stages. However, studies have shown that FPPP can have various effects on behavior and mood, including increased locomotor activity, decreased anxiety, and increased reward-seeking behavior. FPPP has also been shown to have potential antidepressant and antipsychotic effects, although more research is needed to fully understand these effects.

Advantages and Limitations for Lab Experiments

One advantage of using FPPP in lab experiments is its potential as a dopamine transporter ligand, which could lead to the development of new treatments for neurological disorders. However, FPPP is a synthetic compound that requires careful handling and adherence to safety protocols. Additionally, the exact effects of FPPP on behavior and mood are not fully understood, and more research is needed to fully understand the potential benefits and limitations of using this compound in lab experiments.

Future Directions

There are many potential future directions for research on FPPP, including further studies on its potential as a dopamine transporter ligand, as well as its potential interactions with other neurotransmitter systems. Additionally, more research is needed to fully understand the biochemical and physiological effects of FPPP, as well as its potential use in drug discovery and development. Further studies on the safety and efficacy of FPPP are also needed before this compound can be used in clinical settings.

Synthesis Methods

FPPP is synthesized through a multi-step process involving the reaction of 4-fluoroacetophenone with methylamine to produce 1-(4-fluorophenyl)-2-methylaminoethanone. This intermediate product is then reacted with piperidine to produce FPPP. The synthesis of FPPP is a complex process that requires careful attention to detail and strict adherence to safety protocols.

Scientific Research Applications

FPPP has potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. FPPP has been studied for its potential use as a dopamine transporter ligand, which could lead to the development of new treatments for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). FPPP has also been studied for its potential use in drug discovery and development, particularly in the development of new antidepressant and antipsychotic medications.

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c1-17-14-3-2-10-18(11-14)15(19)9-6-12-4-7-13(16)8-5-12/h4-9,14,17H,2-3,10-11H2,1H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCSQUJIDBUQII-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1CCCN(C1)C(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one

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